molecular formula C23H21N3O5S2 B2761156 (Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide CAS No. 865160-59-4

(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide

Cat. No.: B2761156
CAS No.: 865160-59-4
M. Wt: 483.56
InChI Key: UVRDDAWWPVFNFC-BZZOAKBMSA-N
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Description

This compound is a benzamide derivative featuring a benzo[d]thiazole core substituted with a sulfamoyl group at position 6, a 2-methoxyethyl chain at position 3, and a 4-phenoxybenzamide moiety attached via an imine linkage in the Z-configuration . The sulfamoyl group (NH$2$SO$2$) contributes strong electron-withdrawing effects, while the 2-methoxyethyl substituent enhances solubility compared to simpler alkyl chains.

Properties

IUPAC Name

N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5S2/c1-30-14-13-26-20-12-11-19(33(24,28)29)15-21(20)32-23(26)25-22(27)16-7-9-18(10-8-16)31-17-5-3-2-4-6-17/h2-12,15H,13-14H2,1H3,(H2,24,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRDDAWWPVFNFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research and pharmacology. This article reviews various studies that highlight its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound can be characterized by its complex structure, which includes a benzothiazole moiety and a phenoxybenzamide group. Its molecular formula is C18H20N3O4SC_{18}H_{20}N_3O_4S, and it features a sulfonamide group that is often associated with biological activity.

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, benzothiazole derivatives have been shown to induce apoptosis in cancer cells by activating procaspase-3, leading to the conversion of procaspase-3 to active caspase-3. This mechanism has been validated in various cancer cell lines, including U937 (human lymphoma) and MCF-7 (breast adenocarcinoma) .

Table 1: Anticancer Activity of Benzothiazole Derivatives

CompoundIC50 (μM)Caspase-3 Activation (%)
PAC-15.0100
8j5.299
8k6.6114
Control-7

The above table summarizes the anticancer activity of selected compounds, indicating that derivatives with similar structures to this compound can effectively activate caspase-3 .

The primary mechanism through which this compound exerts its anticancer effects involves the activation of apoptotic pathways. The presence of the benzothiazole group is crucial for this activity, as it facilitates the chelation of zinc ions, which are necessary for procaspase-3 activation . Additionally, the lipophilicity of the compound plays a role in its ability to penetrate cell membranes effectively.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the benzothiazole and phenoxy groups can significantly affect the biological activity of the compound. For example:

  • Benzothiazole Substituents: The introduction of electron-withdrawing groups enhances anticancer activity.
  • Phenoxy Group Modifications: Alterations in the phenoxy substituent can influence selectivity and potency against specific cancer cell lines .

Case Studies

A notable case study involved evaluating the efficacy of this compound in vivo using zebrafish embryos. The study assessed toxicity and apoptotic effects, revealing that the compound exhibited low toxicity while effectively inducing apoptosis in targeted cancer cells .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural motifs with heterocyclic benzamide derivatives but differs in core rings and substituents:

Compound Name Core Structure Key Substituents Notable Functional Groups
Target Compound Benzo[d]thiazole 3-(2-Methoxyethyl), 6-sulfamoyl, 4-phenoxybenzamide Sulfamoyl, benzamide, methoxyethyl
Compound 6 () [1,3,4]-Thiadiazole Isoxazolyl, benzamide C=O (1606 cm⁻¹), isoxazole
Compound 8a () Thiadiazole Acetylpyridinyl, benzamide Dual C=O (1679, 1605 cm⁻¹)
Compound Benzo[d]thiazole 6-Methoxy-3-methyl, benzyl(methyl)sulfamoyl N-alkylsulfamoyl, methoxy
Compound Benzo[d]thiazole 3-Ethyl-4-fluoro, azepane sulfonyl Azepane sulfonyl, fluoro

Key Observations:

Core Heterocycles : The benzo[d]thiazole core in the target and –4 compounds contrasts with thiadiazoles in . Thiazoles generally exhibit greater aromatic stability than thiadiazoles, affecting electronic properties and reactivity .

3-(2-Methoxyethyl) in the target improves hydrophilicity compared to 3-ethyl-4-fluoro () or 3-methyl () .

Physicochemical and Spectral Comparisons
Property Target Compound Compound 6 () Compound
C=O Stretch (IR) ~1660–1680 cm⁻¹* 1606 cm⁻¹ Not reported
NH Stretch (IR) ~3150–3319 cm⁻¹* Not observed Not reported
Molecular Weight ~500–550 (estimated) 348.39 ~450–500 (estimated)
Solubility Moderate (methoxyethyl) Low (aromatic dominance) Low (bulky sulfamoyl)

*Inferred from analogous benzamide/thiazole systems in –2 .

Spectral Insights :

  • The target’s IR spectrum would likely show C=O (~1660–1680 cm⁻¹) and NH (~3150–3319 cm⁻¹) stretches, consistent with benzamide and sulfamoyl groups, as seen in similar compounds .
  • Unlike triazole-thiones in , the target lacks tautomerism due to the absence of adjacent thione and NH groups .

Q & A

Q. What are the key steps and challenges in synthesizing (Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide?

The synthesis involves multi-step organic reactions, including:

  • Thiazole core formation : Cyclization of 2-aminobenzenethiol derivatives under controlled pH and temperature .
  • Functional group introduction : Sulfamoylation using sulfamoyl chloride and methoxyethylation via nucleophilic substitution .
  • Purification : Chromatography (e.g., HPLC) to isolate the (Z)-isomer, critical for stereochemical fidelity . Challenges include optimizing reaction yields (typically 60–75%) by adjusting solvent polarity (e.g., DMF vs. THF) and avoiding by-products like oxidized sulfonamides .

Q. Which analytical techniques are essential for confirming the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., methoxyethyl at N3, phenoxybenzamide at C4) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (C₂₃H₂₀N₃O₅S₂; theoretical [M+H]⁺ = 482.09) .
  • HPLC-PDA : Assess purity (>95%) and detect isomers or degradation products .

Q. How is the compound initially screened for biological activity in academic research?

  • In vitro assays : Antiproliferative activity (e.g., IC₅₀ values against cancer cell lines like MCF-7 or A549) and antimicrobial testing (MIC against S. aureus or E. coli) .
  • Dose-response curves : Test concentrations ranging from 1 nM to 100 µM to establish potency thresholds .

Advanced Research Questions

Q. What strategies optimize reaction yields and stereoselectivity during synthesis?

  • Temperature modulation : Lower temperatures (0–5°C) favor sulfamoylation selectivity .
  • Catalyst use : Pd(OAc)₂ for Suzuki couplings in phenoxybenzamide functionalization .
  • Isomer separation : Chiral HPLC with cellulose-based columns to resolve (Z)- and (E)-isomers .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Analog synthesis : Replace methoxyethyl with allyl or ethyl groups to assess steric effects on bioactivity .
  • Functional group swaps : Substitute sulfamoyl with methylsulfonyl to compare solubility and target binding .
  • Data correlation : Use IC₅₀ values and LogP measurements to link hydrophobicity to membrane permeability .

Q. How do researchers resolve contradictions in reported biological activity data?

  • Comparative assays : Replicate studies across multiple cell lines (e.g., HepG2 vs. HeLa) to confirm target specificity .
  • Orthogonal validation : Pair enzymatic inhibition assays (e.g., dihydropteroate synthase) with SPR binding studies .
  • Meta-analysis : Cross-reference PubChem BioAssay data (AID 1259401) to identify outliers .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Forced degradation : Expose to pH 1–13 buffers at 37°C for 24h, followed by HPLC to quantify degradation (e.g., hydrolysis of sulfamoyl group) .
  • Plasma stability : Incubate with rat plasma and analyze via LC-MS for metabolite identification .

Q. How can computational modeling predict the compound’s mechanism of action?

  • Molecular docking : Simulate binding to dihydropteroate synthase (PDB: 1AJ7) to identify key interactions (e.g., H-bonds with Arg 63) .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories .
  • QSAR models : Train on datasets (e.g., ChEMBL) to correlate substituent electronegativity with antibacterial activity .

Data Contradiction and Validation

Q. How to address discrepancies in cytotoxicity data across research groups?

  • Standardize protocols : Adopt CLSI guidelines for cell viability assays (e.g., MTT incubation time: 4h) .
  • Control benchmarking : Compare against reference compounds (e.g., doxorubicin for anticancer studies) .
  • Batch variability checks : Test multiple synthetic batches to rule out purity-driven anomalies .

Q. What experimental approaches validate target engagement in complex biological systems?

  • Cellular thermal shift assays (CETSA) : Confirm target binding by measuring protein melting point shifts .
  • Knockout models : Use CRISPR-edited cell lines (e.g., DHPS-null) to isolate compound-specific effects .

Methodological Tables

Q. Table 1. Comparative SAR of Key Derivatives

DerivativeSubstituent (R)IC₅₀ (µM)LogP
Methoxyethyl (target compound)-SO₂NH₂, -OCH₂CH₂OCH₃0.452.8
Allyl-SO₂NH₂, -CH₂CH=CH₂1.23.1
Ethyl-SO₂NH₂, -CH₂CH₃2.72.5
Data adapted from structural analogs in .

Q. Table 2. Key Reaction Optimization Parameters

StepOptimal ConditionsYield Improvement
Sulfamoylation0°C, DCM, 12h68% → 82%
MethoxyethylationK₂CO₃, DMF, 60°C, 6h55% → 73%
Based on .

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